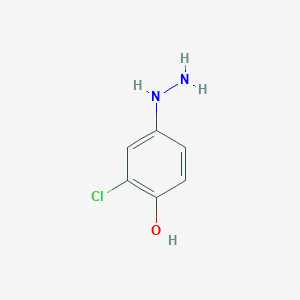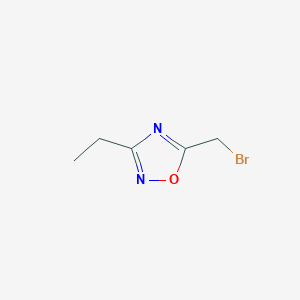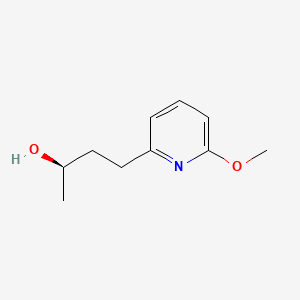
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine is a compound belonging to the piperazine class of chemicals. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This compound is known for its serotonergic activity and has been studied for various applications in scientific research .
Preparation Methods
The synthesis of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach includes the use of the Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted phenylpiperazines.
Scientific Research Applications
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine involves its interaction with serotonin receptors. It acts as a full agonist at several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . This interaction leads to the release of serotonin and modulation of serotoninergic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
3-Trifluoromethylphenylpiperazine (TFMPP): Both compounds share a trifluoromethyl group attached to a phenyl ring, but differ in the position of the substituent on the phenyl ring.
Meta-chlorophenylpiperazine (mCPP): This compound has a similar piperazine structure but with a chlorophenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific serotonergic activity and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c1-17-7-6-16-8-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3 |
InChI Key |
HDRXIWREZUUSFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)







![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)


![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
